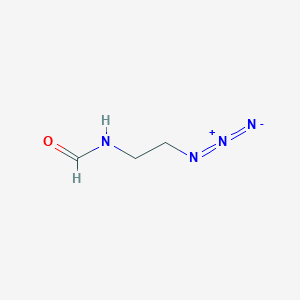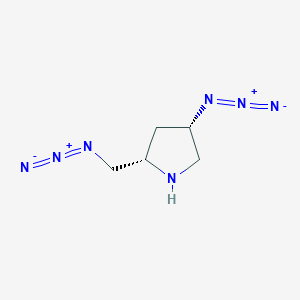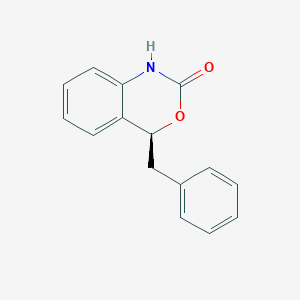![molecular formula C8H19NO2 B14186145 1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol CAS No. 876304-06-2](/img/structure/B14186145.png)
1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol is an organic compound with the molecular formula C6H15NO2. It is a liquid at room temperature and is known for its polyfunctional nature, having a tertiary amine, ether, and hydroxyl functionality . This compound is used in various industrial applications, particularly in the production of low-density packaging foams .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol is synthesized by reacting dimethylamine with ethylene oxide . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows: [ \text{(CH}_3\text{)}_2\text{NH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using dimethylamine and ethylene oxide. The process may include additional purification steps to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tertiary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol has several scientific research applications:
Chemistry: Used as a catalyst in the production of polyurethanes and other polymers.
Biology: Investigated for its potential use in biocides and surfactants.
Medicine: Explored for its potential in drug delivery systems due to its polyfunctional nature.
Industry: Utilized in the production of low-density packaging foams and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol involves its interaction with various molecular targets. The tertiary amine group can act as a weak base, participating in acid-base reactions. The ether and hydroxyl functionalities allow it to interact with other molecules through hydrogen bonding and dipole-dipole interactions . These interactions enable the compound to function effectively as a catalyst and surfactant.
Vergleich Mit ähnlichen Verbindungen
2-[2-(Dimethylamino)ethoxy]ethanol: Similar in structure but lacks the additional methyl group on the propanol backbone.
N,N-Dimethyl-2-(2-aminoethoxy)ethanol: Another related compound with similar functional groups but different molecular arrangement.
Uniqueness: 1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol is unique due to its combination of tertiary amine, ether, and hydroxyl functionalities, which provide it with versatile chemical reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
876304-06-2 |
|---|---|
Molekularformel |
C8H19NO2 |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)ethoxy]-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H19NO2/c1-8(2,10)7-11-6-5-9(3)4/h10H,5-7H2,1-4H3 |
InChI-Schlüssel |
QUWMFFUPCCVOLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCCN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)

![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)







![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
